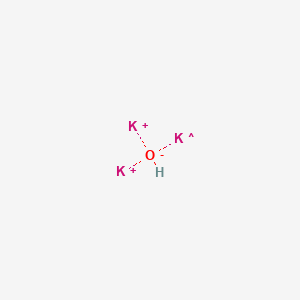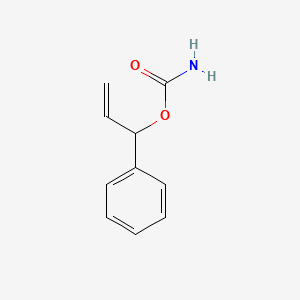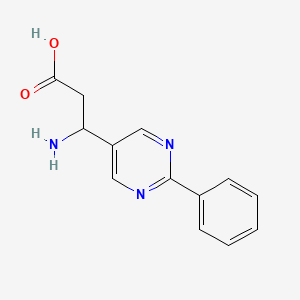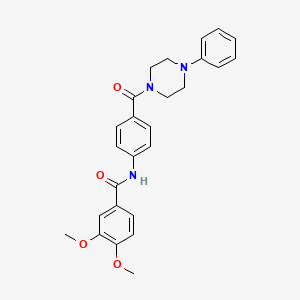
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-phenylpiperazine.
Formation of Intermediate: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-phenylpiperazine to form the intermediate amide.
Final Coupling: The intermediate amide is further reacted with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases, which play a role in gene expression and cancer progression.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest form, used as a starting material for more complex derivatives.
3,4-Dimethoxybenzamide: A simpler derivative with similar functional groups.
4-Phenylpiperazine: A key intermediate in the synthesis of the target compound.
Uniqueness
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to inhibit enzymes and bind to receptors makes it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
89767-62-4 |
|---|---|
Molekularformel |
C26H27N3O4 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-23-13-10-20(18-24(23)33-2)25(30)27-21-11-8-19(9-12-21)26(31)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,14-17H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
KUNWWAJUZOHVJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



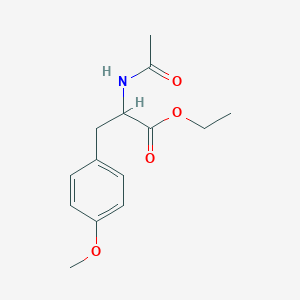

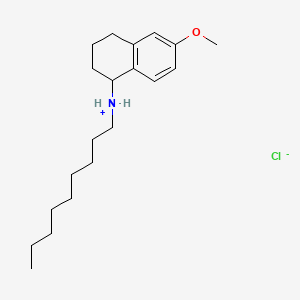
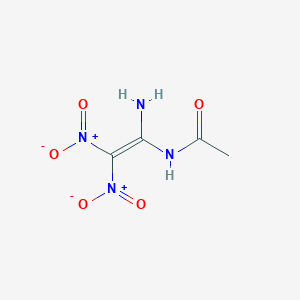

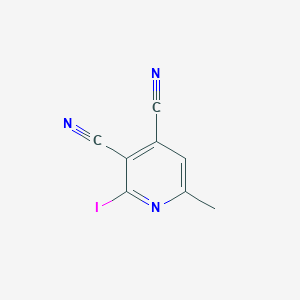
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
